Lipophilicity Advantage Over 1-Benzyl and 3-Benzyl Isomers
7-Benzyl-1H-indole exhibits a predicted ACD/LogP of 4.13 . This value is significantly higher than the LogP values reported for its positional isomers, 1-benzylindole (LogP ~3.69) and 3-benzylindole (LogP ~3.76) [1][2]. The increased lipophilicity of the 7-substituted isomer is a critical differentiator for applications requiring enhanced membrane permeability or altered distribution profiles in biological assays.
ΔLogP ≈ +0.37 vs 3-benzylindole
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.13 |
| Comparator Or Baseline | 1-benzylindole (LogP ~3.69); 3-benzylindole (LogP ~3.76) |
| Quantified Difference | ΔLogP ≈ +0.44 vs 1-benzyl; ΔLogP ≈ +0.37 vs 3-benzyl |
| Conditions | Predicted values (ACD/Labs Percepta Platform and XLogP3) |
Why This Matters
Higher LogP predicts superior membrane permeability and blood-brain barrier penetration potential, guiding lead optimization and compound library design.
- [1] MolBase. 1-Benzylindole property data. LogP: 3.6896. Retrieved April 19, 2026. View Source
- [2] MolBase. 3-Benzylindole property data. LogP: 3.75870. Retrieved April 19, 2026. View Source
